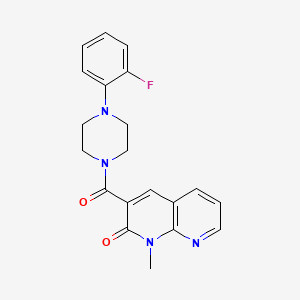

3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a naphthyridinone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 2-fluoroaniline with ethylene glycol to form 2-fluorophenylpiperazine. This intermediate is then reacted with 1-methyl-1,8-naphthyridin-2(1H)-one under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of fluorophenyl-substituted compounds.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Recent studies have highlighted the efficacy of naphthyridine derivatives, including the compound , as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase β (PI4K). This enzyme is critical for the survival of the malaria parasite. Research indicates that compounds with naphthyridine cores exhibit potent activity against various strains of Plasmodium, including drug-resistant variants. For instance, a representative compound from a related series demonstrated an 80% reduction in parasitemia in a humanized mouse model infected with P. falciparum at a dosage of 50 mg/kg .

Anticancer Properties

The anticancer potential of naphthyridine derivatives has also been extensively studied. A review focusing on the synthesis and biological evaluation of various 1,8-naphthyridine analogues reported significant cytotoxic effects against multiple human cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. Compounds similar to 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one have shown promising results in inhibiting tumor growth in vitro and in vivo .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of naphthyridine derivatives. Variations at specific positions on the naphthyridine ring can significantly influence their biological activity. For example, modifications at the C2 and C8 positions have been explored to enhance selectivity against target enzymes while reducing off-target effects associated with human kinases .

Study 1: Antimalarial Efficacy

In a study assessing various naphthyridine derivatives, researchers identified that compounds with basic substituents at the C8 position maintained high potency against P. falciparum PI4K while demonstrating minimal toxicity towards human kinases. This selectivity is crucial for developing safer antimalarial therapies .

Study 2: Anticancer Activity

A comprehensive evaluation of 1,8-naphthyridine derivatives revealed that certain compounds exhibited IC50 values in the nanomolar range against cancer cell lines such as MCF-7 and HeLa. The structural modifications that enhanced cytotoxicity were primarily focused on optimizing interactions with tubulin and other cellular targets involved in cancer progression .

Wirkmechanismus

The mechanism of action of 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets in the body. The fluorophenyl group is believed to enhance binding affinity to certain receptors, while the piperazine ring may facilitate the compound’s transport across cell membranes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-fluorophenylpiperazine: Shares the piperazine and fluorophenyl moieties but lacks the naphthyridinone group.

1-methyl-1,8-naphthyridin-2(1H)-one: Contains the naphthyridinone structure but does not have the piperazine and fluorophenyl groups.

Uniqueness

3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one is unique due to its combination of structural features, which confer specific chemical and biological properties

Biologische Aktivität

The compound 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including receptor interactions, enzyme inhibition, and cytotoxic effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H27FN4O2, with a molecular weight of approximately 422.50 g/mol. The structure features a naphthyridine core substituted with a piperazine moiety, which is known to influence its biological activity.

1. Receptor Interactions

The compound exhibits significant affinity for various receptors, particularly those involved in neurotransmission and pain modulation. Studies have shown that derivatives of piperazine can act as antagonists for neurokinin receptors, which are implicated in pain pathways. For instance, a related compound demonstrated potent antagonistic activity against the NK(1) receptor with favorable pharmacokinetic properties, suggesting that similar derivatives could exhibit comparable effects .

2. Enzyme Inhibition

Research has highlighted the inhibitory potential of similar compounds on monoamine oxidase (MAO) enzymes. In particular, derivatives containing the 2-fluorophenyl-piperazine moiety have shown promising results as MAO-B inhibitors. One study reported an IC50 value of 0.013 µM for a related compound, indicating high potency . This suggests that the compound may also possess similar enzyme inhibitory characteristics.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| T6 | MAO-B | 0.013 |

| T3 | MAO-B | 0.039 |

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have revealed that certain derivatives can induce cell death at higher concentrations. For example, a related compound caused significant cytotoxic effects at concentrations above 50 µM, while another showed no cytotoxicity at all tested doses . This variability underscores the importance of structural modifications in determining biological outcomes.

| Compound | Cell Line | Cytotoxic Concentration (µM) |

|---|---|---|

| T3 | L929 | 50-100 |

| T6 | L929 | No significant effect |

Case Study 1: Neurokinin Receptor Antagonism

In a study exploring novel NK(1) receptor antagonists, several piperazine derivatives were synthesized and evaluated. Among them, compounds similar to our target exhibited high selectivity and potency in vitro, leading to their selection for further preclinical development as potential analgesics .

Case Study 2: Monoamine Oxidase Inhibition

Another investigation focused on the synthesis of pyridazinones containing the piperazine moiety aimed at MAO inhibition. The findings revealed that specific substitutions enhanced inhibitory activity significantly compared to others, indicating a structure-activity relationship that could inform future drug design .

Eigenschaften

IUPAC Name |

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1-methyl-1,8-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2/c1-23-18-14(5-4-8-22-18)13-15(19(23)26)20(27)25-11-9-24(10-12-25)17-7-3-2-6-16(17)21/h2-8,13H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOSWBHGLSZQSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.